2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide
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Overview
Description
“2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide” is a chemical compound with the molecular formula C₅H₉NO₂S . It also has a hydrochloride variant with the molecular formula C₅H₁₀ClNO₂S . The molecular weight of the hydrochloride variant is 183.01 .
Molecular Structure Analysis
The InChI code for the hydrochloride variant of “this compound” is 1S/C5H9NO2S.ClH/c7-9(8)3-5(4-9)1-6-2-5;/h6H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The hydrochloride variant of “this compound” is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis of Sterically Constrained Amino Acids
The compound has been utilized in the synthesis of novel amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. These sterically constrained amino acids have potential applications in chemistry, biochemistry, and drug design, offering a unique structural framework for the development of new pharmaceutical agents (Radchenko, Grygorenko, & Komarov, 2010).
Improved Synthesis and Properties
An improved synthesis process for 2-oxa-6-azaspiro[3.3]heptane has been developed, yielding a product with enhanced stability and solubility. This advancement enables access to a broader range of reaction conditions, facilitating further research and application in various chemical synthesis processes (van der Haas et al., 2017).
Drug Discovery and Design
The compound has been explored as a building block in drug discovery, particularly for synthesizing bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This substance is valuable for selective derivation on its azetidine and cyclobutane rings, offering a new avenue for accessing chemical spaces complementary to piperidine ring systems in the quest for novel therapeutic agents (Meyers et al., 2009).
Dual Kinase Inhibitors for Anticancer Therapy
In the realm of anticancer research, a series of 2,3-dihydroimidazo[2,1-b]thiazoles, incorporating a 2-oxa-6-azaspiro [3.3] heptane moiety as a bioisosteric replacement, have been designed and synthesized. These compounds act as dual kinase inhibitors of IGF1R and EGFR, displaying promising activity against both wild type and mutant forms of these enzymes, which is critical for the development of new cancer treatments (Gadekar et al., 2021).
Coordination Chemistry and Ligand Design
The compound has also been synthesized and utilized in coordination chemistry as "rigid-rod" ligands for transition-metal complexes. This application demonstrates the versatility of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide and related structures in the design of novel ligands for metal coordination, contributing to advancements in materials science and catalysis (Block et al., 2005).
Safety and Hazards
The safety data sheet for “2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Properties
IUPAC Name |
2λ6-thia-6-azaspiro[3.3]heptane 2,2-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-9(8)3-5(4-9)1-6-2-5/h6H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBXLDOZHMVJNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CS(=O)(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717288 |
Source
|
Record name | 2lambda~6~-Thia-6-azaspiro[3.3]heptane-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263182-09-7 |
Source
|
Record name | 2lambda~6~-Thia-6-azaspiro[3.3]heptane-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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